Hexarhodium hexadecacarbonyl

zeolite-confined synthesis cluster stability thermal fragmentation

Hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆, CAS 28407-51-4) is a high-nuclearity binary metal carbonyl cluster consisting of an octahedral Rh₆ core bearing 12 terminal and 4 face-bridging carbonyl ligands, yielding a tetra-capped truncated tetrahedral ligand shell. First prepared by Hieber in 1943 via carbonylation of RhCl₃·3H₂O under high CO pressure, the compound was originally mischaracterized as Rh₄(CO)₁₁ before structural elucidation confirmed its true hexanuclear architecture.

Molecular Formula Rh6(CO)16
C16O16Rh6
Molecular Weight 1065.59 g/mol
CAS No. 28407-51-4
Cat. No. B1588562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexarhodium hexadecacarbonyl
CAS28407-51-4
Molecular FormulaRh6(CO)16
C16O16Rh6
Molecular Weight1065.59 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh]
InChIInChI=1S/16CO.6Rh/c16*1-2;;;;;;
InChIKeySZQABOJVTZVBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexarhodium Hexadecacarbonyl (CAS 28407-51-4): Cluster Nuclearity and Structural Differentiation in Organometallic Catalysis


Hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆, CAS 28407-51-4) is a high-nuclearity binary metal carbonyl cluster consisting of an octahedral Rh₆ core bearing 12 terminal and 4 face-bridging carbonyl ligands, yielding a tetra-capped truncated tetrahedral ligand shell [1]. First prepared by Hieber in 1943 via carbonylation of RhCl₃·3H₂O under high CO pressure, the compound was originally mischaracterized as Rh₄(CO)₁₁ before structural elucidation confirmed its true hexanuclear architecture [2]. As a zero-valent rhodium carbonyl cluster, it represents the highest nuclearity binary carbonyl of the rhodium triad and serves as a molecularly defined precursor for both homogeneous and heterogenized catalytic systems [3].

Why Generic Substitution Fails: Nuclearity-Dependent Stability and Ligand Dynamics in Rhodium Carbonyl Clusters


Rhodium carbonyl clusters with differing nuclearities—most notably tetranuclear Rh₄(CO)₁₂, hexanuclear Rh₆(CO)₁₆, and higher polynuclear derivatives—are not functionally interchangeable. Nuclearity governs thermal stability, carbonyl ligand fluxionality rates, and decomposition pathways under catalytic conditions. Rh₄(CO)₁₂, for instance, is known to undergo rapid CO scrambling via a merry-go-round mechanism in solution [1], whereas Rh₆(CO)₁₆ exhibits markedly reduced ligand exchange rates, conferring distinct molecular persistence during catalytic cycles [1]. Furthermore, Rh₆(CO)₁₆ has been demonstrated to be more stable than Rh₄(CO)₁₂ under zeolite-confined synthesis conditions, with the latter prone to fragmentation at elevated temperatures [2]. These differences translate directly into divergent catalytic performance: specific activity rankings, product selectivity, and resistance to sintering vary systematically with precursor cluster nuclearity [3]. Substitution without nuclearity-matched validation therefore risks unpredictable catalytic outcomes.

Quantitative Evidence: Rh₆(CO)₁₆ Differential Performance Relative to In-Class Comparators


Thermal Stability Advantage: Rh₆(CO)₁₆ vs. Rh₄(CO)₁₂ Under Zeolite-Confined Conditions

In zeolite HY supercages, Rh₆(CO)₁₆ exhibits significantly higher thermal stability than the tetranuclear analog Rh₄(CO)₁₂. Under exposure to wet helium at 80 °C, Rh₄(CO)₁₂ undergoes fragmentation to generate mononuclear anchored Rh(I)(CO)₂ species, whereas Rh₆(CO)₁₆ remains intact under these conditions and can be synthesized with yields exceeding 90% through repetitive thermal cycling [1].

zeolite-confined synthesis cluster stability thermal fragmentation

Carbonyl Ligand Dynamics: Fluxionality Rate Comparison with Rh₄(CO)₁₂

Variable-temperature ¹³C NMR studies demonstrate that Rh₆(CO)₁₆ exhibits significantly slower carbonyl ligand exchange compared to Rh₄(CO)₁₂. Rh₄(CO)₁₂ undergoes complete CO scrambling via an established merry-go-round mechanism, with exchange observable on the NMR timescale leading to a single averaged resonance at +60 °C. In contrast, Rh₆(CO)₁₆—previously thought to be static—was shown to be fluxional, but with a CO-exchange rate much lower than that of Rh₄(CO)₁₂ and substituted Rh₆-derivatives [1]. The Ligand Polyhedral Model (LPM) analysis further attributes the activation energy variation between the two clusters to differences in ligand shell rearrangement pathways, with Rh₆(CO)₁₆ requiring a tetra-capped truncated tetrahedral shell interconversion [2].

carbonyl fluxionality NMR spectroscopy ligand exchange kinetics

Hydroformylation Activity Ranking: ZnO-Supported Cluster Nuclearity Dependence

In vapor-phase ethylene and propene hydroformylation under atmospheric pressure (25–180 °C), the specific activity of ZnO-supported rhodium carbonyl clusters exhibits a clear nuclearity-dependent hierarchy. Rh₆(CO)₁₆ occupies an intermediate position in this ranking, with a total activity range spanning approximately one order of magnitude across the tested cluster series [1]. Critically, catalysts derived from mononuclear or binuclear precursors (Rh(CO)₂Cp, Rh₂(CO)₃Cp₂, and RhCl₃) showed negligible or small conversions under identical conditions, demonstrating that cluster nuclearity—not merely rhodium loading—dictates catalytic competency [1].

hydroformylation supported cluster catalysts specific activity

Selenium Doping Enhancement: Quantified Propanal Yield Improvement on Rh₆(CO)₁₆/MgO

Rh₆(CO)₁₆ serves as a structurally defined platform for targeted dopant modification, enabling systematic tuning of catalytic performance. When deposited on MgO and modified with Me₂Se gas to incorporate selenium at a Se/Rh₆ ratio of 0.6, the resulting Se-doped Rh₆ clusters exhibit a 1.9-fold enhancement in the rate of propanal formation compared to the undoped Rh₆(CO)₁₆/MgO catalyst [1]. This promotion is accompanied by a substantial improvement in hydroformylation selectivity, rising from 20% to 50% upon selenium addition [1]. The enhancement is attributed to specific Se–Rh bonding (bond length 0.244 nm) within the partially decarbonylated [Rh₆] framework, a structural precision not achievable with impregnated Rh catalysts derived from simple salts [1].

dopant promotion ethene hydroformylation cluster modification

Water Gas Shift Catalysis: Heterogenized vs. Homogeneous Rh₆(CO)₁₆ Activity

Under mild conditions (700 mmHg CO, 100 °C), the Rh₆(CO)₁₆–ethylenediamine system exhibits high catalytic activity for the water gas shift (WGS) reaction [1]. A key differentiating feature is that heterogenization of Rh₆(CO)₁₆ using diaminated polystyrene increases catalytic activity compared to the homogeneous counterpart system [1]. This heterogenized activity enhancement is not a generic feature of all rhodium carbonyl clusters and represents a specific advantage of the Rh₆ framework when immobilized on amine-functionalized solid supports.

water gas shift reaction heterogenized catalysis amine promoters

Radiolytic Synthesis Pathway Specificity: Formation via Rh₂(CO)₄Cl₂ Intermediate

Rh₆(CO)₁₆ exhibits a unique synthetic accessibility via radiolytic pathways that distinguishes it from other rhodium carbonyl clusters. Under γ-irradiation of ethanolic RhCl₃ solutions under CO atmosphere, Rh(III) is reduced exclusively to Rh(I) complexes (Rh₂(CO)₄Cl₂ and Rh(CO)₂Cl₂⁻) with a radiolytic reduction yield of approximately 6.0 elementary reductions per 100 eV (6.2 × 10⁻⁷ mol·J⁻¹) [1]. The chloride ions released inhibit further reduction. Critically, addition of copper metal under identical conditions transforms Rh(III) directly into Rh₆(CO)₁₆ with a conversion yield of 50%, proceeding via the Rh₂(CO)₄Cl₂ intermediate [1]. Rh₆(CO)₁₆ is also formed under radiolysis by direct reduction of Rh₂(CO)₄Cl₂, though metallic rhodium and other reduced products co-form [1].

radiolytic synthesis cluster formation mechanism Rh(I) intermediates

Procurement-Driven Application Scenarios for Rh₆(CO)₁₆ Based on Quantitative Evidence


Zeolite-Encaged Cluster Catalyst Synthesis

Rh₆(CO)₁₆ is the preferred precursor for synthesizing zeolite-encaged rhodium cluster catalysts where thermal stability during activation is critical. Its demonstrated retention of cluster integrity under wet He at 80 °C, in contrast to the fragmentation observed for Rh₄(CO)₁₂ under identical conditions, enables reproducible preparation of intact [Rh₆] clusters within zeolite supercages. The ability to boost Rh₆(CO)₁₆ yield to >90% via repetitive thermal cycling further enhances process reliability [1].

Mid-Range Activity Hydroformylation Catalysis

For vapor-phase olefin hydroformylation applications requiring controlled, intermediate catalytic activity—avoiding the potential over-hydrogenation or thermal management challenges associated with the highest-activity Rh₄(CO)₁₂ catalyst—Rh₆(CO)₁₆ offers a proven performance tier. Its specific activity on ZnO support falls between Rh₄(CO)₁₂ (highest) and higher-nuclearity clusters (lowest), within a ~10× total activity window, enabling tunable reactor performance [2].

Dopant-Modified Cluster Catalyst Development

Rh₆(CO)₁₆ serves as a structurally well-defined molecular platform for systematic dopant incorporation studies. As demonstrated with selenium doping on MgO supports, the cluster framework enables predictable Se–Rh bond formation (0.244 nm) that enhances hydroformylation rate 1.9× and improves selectivity from 20% to 50% [3]. This molecular precision is not achievable with ill-defined rhodium precursors and supports rational catalyst design workflows.

Heterogenized Water Gas Shift Catalysis

Rh₆(CO)₁₆ is uniquely suited for heterogenized water gas shift (WGS) catalysis on amine-functionalized solid supports. Unlike many metal carbonyl clusters that may deactivate upon immobilization, Rh₆(CO)₁₆ exhibits increased catalytic activity when heterogenized on diaminated polystyrene compared to its homogeneous counterpart [4]. This property makes it the cluster of choice for fixed-bed or continuous-flow WGS reactor configurations requiring catalyst recovery and reuse.

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